molecular formula C13H16ClFN2O4S B7053988 4-[[(5-Chloro-2-fluorophenyl)sulfonylamino]methyl]oxane-4-carboxamide

4-[[(5-Chloro-2-fluorophenyl)sulfonylamino]methyl]oxane-4-carboxamide

Cat. No.: B7053988
M. Wt: 350.79 g/mol
InChI Key: UZMXTUPAXMBIIE-UHFFFAOYSA-N
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Description

4-[[(5-Chloro-2-fluorophenyl)sulfonylamino]methyl]oxane-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a sulfonylamino group, a fluorinated aromatic ring, and an oxane (tetrahydropyran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(5-Chloro-2-fluorophenyl)sulfonylamino]methyl]oxane-4-carboxamide typically involves multiple steps:

  • Formation of the Sulfonylamino Intermediate: : The initial step involves the reaction of 5-chloro-2-fluoroaniline with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base such as triethylamine. This reaction forms the sulfonylamino intermediate.

  • Oxane Ring Formation: : The next step involves the formation of the oxane ring. This can be achieved by reacting the sulfonylamino intermediate with an appropriate oxane precursor under acidic or basic conditions to form the oxane ring structure.

  • Carboxamide Formation: : The final step involves the introduction of the carboxamide group. This can be done by reacting the oxane intermediate with a carboxylic acid derivative (e.g., an acid chloride or anhydride) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[[(5-Chloro-2-fluorophenyl)sulfonylamino]methyl]oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 4-[[(5-Chloro-2-fluorophenyl)sulfonylamino]methyl]oxane-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. The presence of the sulfonylamino group suggests possible activity as an enzyme inhibitor or receptor modulator, which could be useful in the treatment of diseases.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of 4-[[(5-Chloro-2-fluorophenyl)sulfonylamino]methyl]oxane-4-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfonylamino group could form hydrogen bonds or electrostatic interactions with target proteins, while the fluorinated aromatic ring may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-[[(5-Chloro-2-fluorophenyl)sulfonylamino]methyl]benzamide: Similar structure but with a benzamide group instead of an oxane ring.

    4-[[(5-Chloro-2-fluorophenyl)sulfonylamino]methyl]pyridine-4-carboxamide: Contains a pyridine ring instead of an oxane ring.

Uniqueness

4-[[(5-Chloro-2-fluorophenyl)sulfonylamino]methyl]oxane-4-carboxamide is unique due to the presence of the oxane ring, which can impart different chemical and physical properties compared to similar compounds with benzene or pyridine rings

Properties

IUPAC Name

4-[[(5-chloro-2-fluorophenyl)sulfonylamino]methyl]oxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFN2O4S/c14-9-1-2-10(15)11(7-9)22(19,20)17-8-13(12(16)18)3-5-21-6-4-13/h1-2,7,17H,3-6,8H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMXTUPAXMBIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=C(C=CC(=C2)Cl)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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